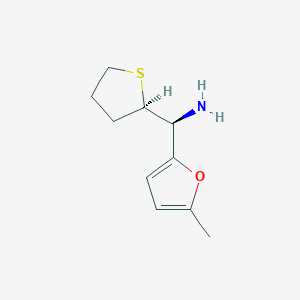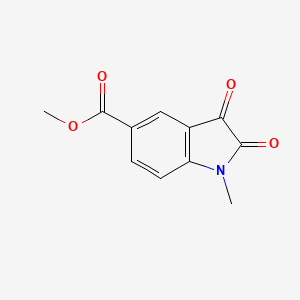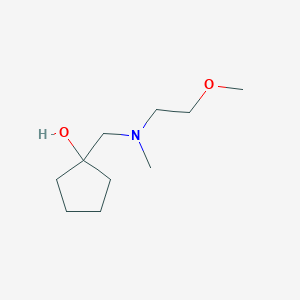
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group
Preparation Methods
The synthesis of 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methoxyethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopentane derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol include:
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol: Differing by the presence of a chlorophenyl group.
1-Methyl-2-cyclopenten-1-ol: Differing by the presence of a methyl group and a cyclopentene ring.
2-[(2-methoxyphenyl)methyl]cyclopentan-1-ol: Differing by the presence of a methoxyphenyl group. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[[2-methoxyethyl(methyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-11(7-8-13-2)9-10(12)5-3-4-6-10/h12H,3-9H2,1-2H3 |
InChI Key |
LLQONMXSHGORKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


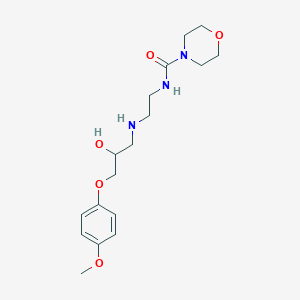
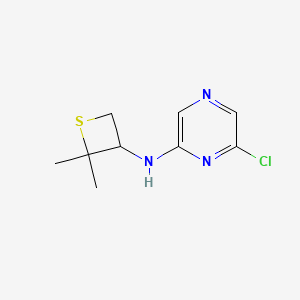
![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
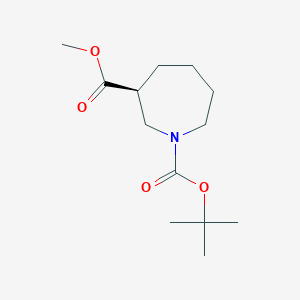
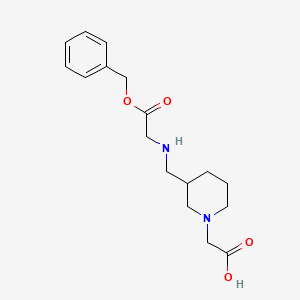
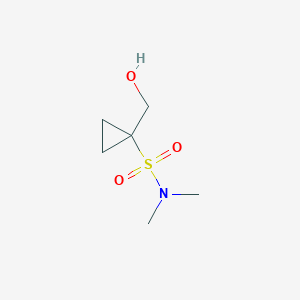
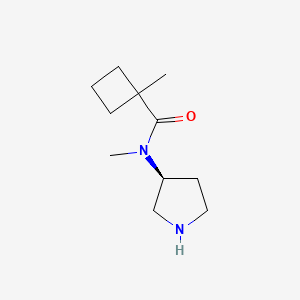
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)

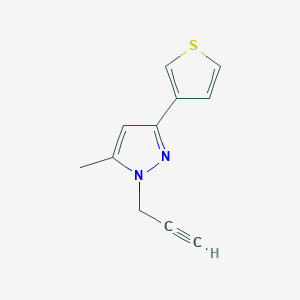
![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
